molecular formula C21H20N2O2S B12160241 N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B12160241
M. Wt: 364.5 g/mol
InChI Key: SZTRKUSRGNABHK-UHFFFAOYSA-N
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Description

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a complex substituent on the amide nitrogen.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O2S/c1-23(15-16-9-4-2-5-10-16)20(19(24)17-11-6-3-7-12-17)22-21(25)18-13-8-14-26-18/h2-14,20H,15H2,1H3,(H,22,25)

InChI Key

SZTRKUSRGNABHK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of benzylamine with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 2-oxo-2-phenylethyl chloride to form N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}amine. Finally, this compound is reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of benzyl-substituted compounds exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds with similar structural motifs demonstrate efficacy in seizure models, suggesting that N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide may also possess anticonvulsant activity. The structure-activity relationship (SAR) suggests that modifications at the benzyl group can enhance efficacy against seizures .

Anticancer Potential

The compound's structural similarity to known kinase inhibitors positions it as a potential anticancer agent. Kinesin spindle protein (KSP) inhibitors have shown promise in clinical trials for cancer treatment due to their ability to disrupt mitosis and induce cell death. A favorable pharmacokinetic profile and in vivo efficacy of structurally related compounds support the hypothesis that this compound could be developed as an anticancer therapeutic .

Anti-Virulence Therapeutics

Recent studies have explored the role of small molecules in inhibiting virulence factors produced by pathogenic bacteria. Compounds with similar structures have been investigated for their ability to disrupt bacterial virulence mechanisms, suggesting that this compound could also serve as an anti-virulence agent, targeting mono-ADP-ribosyltransferase toxins .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following factors are critical:

  • Substituents on the Benzyl Group : Variations in electron-withdrawing or electron-donating groups significantly affect biological activity.
Substituent TypeEffect on Activity
Electron-withdrawingRetained or enhanced activity
Electron-donatingDecreased activity

This relationship underscores the importance of careful chemical modification to enhance therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the potential applications of compounds related to this compound:

  • Anticonvulsant Studies : Research demonstrated that certain benzyl-substituted amino acids exhibited superior anticonvulsant effects compared to established treatments like phenobarbital .
  • Cancer Treatment Trials : A series of KSP inhibitors were evaluated for their ability to induce apoptosis in cancer cell lines, highlighting the potential of this compound as a therapeutic candidate against various cancers .
  • Virulence Factor Inhibition : Investigations into anti-virulence strategies revealed that compounds targeting bacterial toxins can significantly reduce pathogenicity in model organisms .

Mechanism of Action

The mechanism of action of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Core Structural Features

Thiophene-2-carboxamide Derivatives
  • N-(2-Nitrophenyl)thiophene-2-carboxamide () :
    • Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
    • Key Data :
  • Dihedral angles between thiophene and benzene rings: 13.53° (molecule A) , 8.50° (molecule B) .
  • Melting point: 397 K .
Heterocyclic Variations
  • N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC, ) :
    • Structure : Furan-2-carboxamide analog with a 2-nitrophenyl group.
    • Key Data :
  • Dihedral angle between furan and benzene rings: 9.71° .
  • C–O bond lengths (~1.36 Å) vs. C–S bonds (~1.71 Å) in thiophene analogs.
    • Comparison : The sulfur atom in thiophene increases bond lengths and may enhance π-stacking or hydrophobic interactions compared to furan.
Extended Aromatic Systems
  • Benzo[b]thiophene-2-carboxamide Derivatives (): Structure: Benzo[b]thiophene-2-carboxamide with a benzimidazole-benzyl substituent.

Substituent Effects on Molecular Conformation

Compound Substituent Dihedral Angle (°) Key Interactions
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 13.53 (A), 8.50 (B) Weak C–H⋯O/S interactions
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl 8.38 N–H⋯O hydrogen-bonded dimers
Target Compound Benzyl(methyl)amino-2-oxo-2-phenylethyl Hypothetical: >10° (predicted) Potential C–H⋯O (keto group) and N–H⋯O/S interactions
  • Key Observations: Bulky substituents (e.g., benzyl(methyl)amino) in the target compound may increase dihedral angles compared to smaller groups like nitro or bromo-methyl. The 2-oxo group in the target’s substituent could participate in hydrogen bonding, similar to the N–H⋯O interactions in .

Biological Activity

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H20N2O2S
  • Molecular Weight : 364.46 g/mol
  • CAS Number : 324543-69-3

The compound features a thiophene ring, which is known for its role in various biological processes, and an amide functional group that may contribute to its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing insulin signaling and glucose metabolism.
  • Anti-cancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems.

Biological Activity Data

The following table summarizes various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityModel UsedKey Findings
Insulin signaling modulationC57BL/KsJ-db/db miceImproved glucose tolerance and insulin sensitivity
Anti-cancer effectsHuman cancer cell linesInhibited cell proliferation via apoptosis induction
NeuroprotectionRat models of neurodegenerationReduced neuronal cell death and inflammation

Case Study 1: Insulin Sensitivity Enhancement

A study conducted on diabetic mouse models demonstrated that this compound significantly improved insulin sensitivity. The compound was found to modulate the expression of key genes involved in insulin signaling pathways, including IRS1 and PI3K, leading to enhanced glucose uptake in peripheral tissues.

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways. Notably, the compound showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Case Study 3: Neuroprotective Effects

Research involving animal models of neurodegeneration indicated that the compound could protect against neuronal loss induced by oxidative stress. It was hypothesized that the thiophene moiety plays a crucial role in scavenging reactive oxygen species (ROS), thereby mitigating cellular damage.

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